molecular formula C14H14N4O5S B5206437 2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide

2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide

Cat. No. B5206437
M. Wt: 350.35 g/mol
InChI Key: YAWUTBWSZJCCTC-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide, also known as MSA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSA is a hydrazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells. Additionally, this compound has been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide in lab experiments is its potent anti-cancer properties, which make it a valuable tool in the development of new cancer treatments. Additionally, this compound has a wide range of other biochemical and physiological effects, making it a potentially valuable tool in the investigation of a variety of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers.

Future Directions

There are a number of potential future directions for the investigation of 2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide. One area of interest is in the development of new cancer treatments that use this compound as a key component. Additionally, further investigation is needed to fully understand the mechanism of action of this compound, which could lead to the development of new treatments for a variety of diseases. Finally, more research is needed to fully understand the potential toxicity of this compound, which could impact its use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide involves the reaction of 4-methoxybenzenesulfonyl hydrazide with 2-chloro-N-(2-pyridinyl)acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of investigation is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, inhibiting the growth of a wide range of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a potentially valuable tool in the development of new treatments for a variety of diseases.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-2-oxo-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-23-10-5-7-11(8-6-10)24(21,22)18-17-14(20)13(19)16-12-4-2-3-9-15-12/h2-9,18H,1H3,(H,17,20)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUTBWSZJCCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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